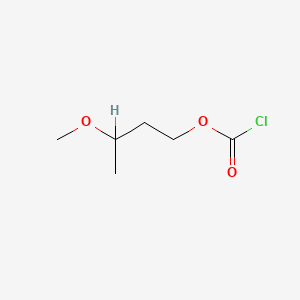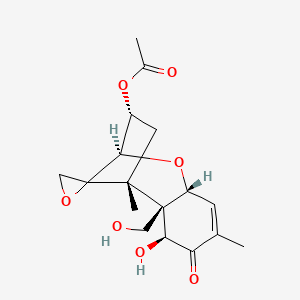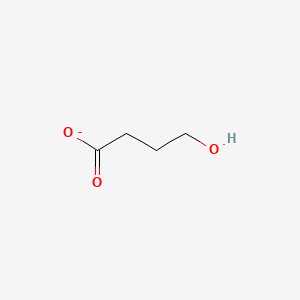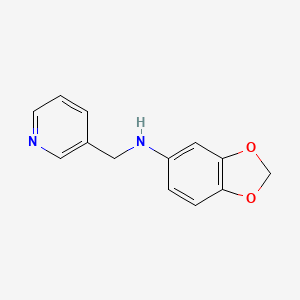
N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine
説明
Synthesis Analysis
The synthesis of N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine and related compounds involves complex organic reactions, including catalyzed reactions for cyclization and condensation processes. For instance, new compounds have been synthesized through Mn(II) catalyzed reactions, leading to the formation of thiadiazoles by cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate (Dani et al., 2013).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) studies provide insights into the molecular geometry and stability of synthesized compounds. For example, compounds synthesized from Mn(II) catalyzed reactions have been characterized by their structural stability through intramolecular and intermolecular hydrogen bonding, crystallizing in various monoclinic systems (Dani et al., 2013).
Chemical Reactions and Properties
N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine participates in various chemical reactions, including oxidative C–S bond formation strategies and asymmetric carbon-carbon bond formations. These reactions are crucial for modifying the compound’s chemical structure to explore new therapeutic potentials or material properties (Mariappan et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, depend significantly on the synthesis method and the specific substituents on the N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine molecule. For instance, the method of synthesis and the nature of substituents can influence the compound's crystalline structure and stability, as evidenced by variations in crystalline systems and hydrogen bonding patterns (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties of N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine, such as reactivity with different chemical groups, potential for further chemical modifications, and interaction with biological molecules, are areas of ongoing research. Studies focusing on the synthesis and modification of this compound aim to explore its potential applications in various scientific fields, including medicinal chemistry and material science (Mariappan et al., 2016).
科学的研究の応用
Antibacterial Activity
N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine, as a derivative of 1,3-Benzodioxol-5-amine, has been explored for its antibacterial properties. Research by Aziz-ur-Rehman et al. (2015) involved synthesizing N-substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine and testing their antibacterial activity. These compounds displayed moderate antibacterial efficacy relative to ciprofloxacin, a standard reference in antibacterial studies (Aziz‐ur‐Rehman et al., 2015).
Coordination Polymers and Luminescent Properties
Studies have also focused on the use of similar compounds in constructing coordination polymers, which exhibit interesting properties like luminescence. For instance, research by Zhang et al. (2013) explored the self-assembly of AgX salts with flexible unsymmetrical bis(pyridyl) ligands, leading to the formation of helical silver(I) coordination polymers. These polymers were found to have notable solid-state luminescent properties (Zhang et al., 2013).
Photocatalytic Activities
Another area of interest is the photocatalytic activity of inorganic-organic hybrid compounds constructed using multidentate N-donor molecules. Guo et al. (2019) synthesized different inorganic-organic hybrid compounds using isopolymolybdate and multidentate N-donor molecules. They explored these compounds for their electrochemical properties and photocatalytic activities in degrading organic dyes (Guo et al., 2019).
Synthesis of Biologically Potent Compounds
Furthermore, these types of compounds have been used in the synthesis of biologically potent molecules. Mariappan et al. (2016) described a method for synthesizing N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which have biological significance, through an oxidative C–S bond formation strategy (Mariappan et al., 2016).
Photoinitiation Efficiency
The structure of benzodioxole derivatives, such as N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine, plays a significant role in the photoinitiation efficiency of certain systems. Research by Yang et al. (2012) investigated how the substituents at the 5-position of the phenyl ring of benzodioxole affect the reactivity of a benzophenone/benzodioxole-based photoinitiator system (Yang et al., 2012).
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-10(7-14-5-1)8-15-11-3-4-12-13(6-11)17-9-16-12/h1-7,15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPJSXOWKKYUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



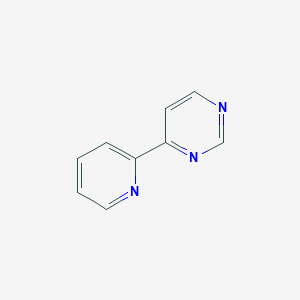
![3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide](/img/structure/B1227038.png)
![1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone](/img/structure/B1227041.png)


![2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1227044.png)

